1-Ethyl-4-(phenoxymethyl)piperidine

Sigma receptor pharmacology Positional isomer SAR Sodium channel blockade

1-Ethyl-4-(phenoxymethyl)piperidine (molecular formula C₁₄H₂₁NO, molecular weight ~219.32 g/mol) is a disubstituted piperidine featuring an N-ethyl tertiary amine and a 4-phenoxymethyl substituent. This scaffold belongs to the 4-(phenoxymethyl)piperidine chemotype, a class extensively investigated for sigma-1 (σ-1) and sigma-2 (σ-2) receptor ligand development, with reported dissociation constants spanning 0.38–24.3 nM (σ-1) and 3.9–361 nM (σ-2) across halogenated analogs.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B7673495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(phenoxymethyl)piperidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)COC2=CC=CC=C2
InChIInChI=1S/C14H21NO/c1-2-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
InChIKeyLXCAGKVUCGLSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-(phenoxymethyl)piperidine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Scaffold Classification


1-Ethyl-4-(phenoxymethyl)piperidine (molecular formula C₁₄H₂₁NO, molecular weight ~219.32 g/mol) is a disubstituted piperidine featuring an N-ethyl tertiary amine and a 4-phenoxymethyl substituent [1]. This scaffold belongs to the 4-(phenoxymethyl)piperidine chemotype, a class extensively investigated for sigma-1 (σ-1) and sigma-2 (σ-2) receptor ligand development, with reported dissociation constants spanning 0.38–24.3 nM (σ-1) and 3.9–361 nM (σ-2) across halogenated analogs [2]. The N-ethyl substituent distinguishes this compound from N-methyl, N-unsubstituted, N-benzyl, and N-cyclopropylmethyl congeners, offering a distinct steric and electronic profile within the piperidine pharmacophore. The compound is commercially available from multiple chemical suppliers as a research-grade building block, with the positional isomer 1-ethyl-3-(phenoxymethyl)piperidine (CAS 780022-13-1) serving as the closest commercially cataloged comparator .

Why 1-Ethyl-4-(phenoxymethyl)piperidine Cannot Be Interchanged with Generic 4-(Phenoxymethyl)piperidine Analogs


Substitution at the piperidine N-position and the phenoxymethyl attachment point are not interchangeable design choices; they produce functionally distinct chemotypes. The 4-phenoxymethyl substitution pattern has been specifically associated with high-affinity σ-1 receptor engagement (Ki range 0.38–24.3 nM), whereas the 3-phenoxymethyl positional isomer series has been predominantly developed as sodium channel blockers (US Patent 6,110,937) and calcium channel modulators [1]. Furthermore, within the 4-(phenoxymethyl)piperidine series, N-substituent identity profoundly modulates σ-1/σ-2 selectivity ratios (ranging from 1.19 to 121 across nineteen halogenated analogs), receptor binding affinity, and lipophilicity [2]. An N-ethyl substitution provides intermediate steric bulk and lipophilicity relative to N-methyl and N-benzyl variants, predicting distinct pharmacokinetic and target-engagement properties that generic substitution cannot recapitulate. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-Ethyl-4-(phenoxymethyl)piperidine Versus Closest Analogs


Positional Isomer Pharmacological Divergence: 4-Phenoxymethyl (σ-1 Receptor Ligand) vs. 3-Phenoxymethyl (Sodium Channel Blocker) Series

The 4-phenoxymethyl substitution pattern is pharmacologically distinct from the 3-phenoxymethyl positional isomer. The 4-substituted series has been developed and validated as high-affinity σ receptor ligands, with nineteen halogenated derivatives exhibiting σ-1 Ki values between 0.38 and 24.3 nM and σ-2 Ki values between 3.9 and 361 nM [1]. In contrast, the 3-phenoxymethyl piperidine series—including 1-ethyl-3-(phenoxymethyl)piperidine (CAS 780022-13-1)—has been claimed primarily as sodium channel blockers for neuropathic pain indications (US Patent 6,110,937) [2]. This functional divergence arises from the distinct spatial orientation of the phenoxymethyl pharmacophore relative to the piperidine nitrogen, which governs receptor subtype recognition. Procurement of the 4-substituted isomer is therefore mandatory for σ receptor-targeted research programs.

Sigma receptor pharmacology Positional isomer SAR Sodium channel blockade Piperidine scaffold differentiation

N-Substituent Modulation of Sigma-1 Receptor Affinity: N-Ethyl vs. N-Fluoroalkyl and N-Cyclopropylmethyl Analogs

Within the 4-(4-cyanophenoxymethyl)piperidine sub-series, N-substituent identity alone drives a >60-fold difference in σ-1 binding affinity. The Waterhouse et al. (1997) structure-activity relationship study demonstrated σ-1 Ki values of 24.3 nM for N-(CH₂)₂F, 4.3 nM for N-(CH₂)₃F, and 0.38 nM for the most potent N-(CH₂)₃F/4-I analog, while N-cyclopropylmethyl derivatives exhibited σ-1 Ki values of 0.5–0.88 nM [1]. The N-ethyl substituent, positioned structurally between N-methyl and N-propyl in steric bulk, is predicted to confer intermediate σ-1 affinity based on established SAR trends showing that σ-1 binding pocket accommodates increasing N-alkyl chain length with affinity improvements up to steric limits [1]. This positions 1-ethyl-4-(phenoxymethyl)piperidine as a useful scaffold for systematic N-substituent SAR exploration where intermediate lipophilicity and steric occupancy are desired relative to the high-potency but high-lipophilicity N-cyclopropylmethyl or N-fluoroalkyl extremes.

Sigma-1 receptor SAR N-substituent effects Piperidine pharmacophore Radioligand development

σ-1/σ-2 Selectivity Tuning via N-Substituent Choice: N-Ethyl as a Potential Selectivity Modulator

The σ-1/σ-2 selectivity ratio is highly sensitive to N-substituent identity within the 4-(phenoxymethyl)piperidine class. Across nineteen halogenated derivatives reported by Waterhouse et al., the Ki (σ-2/σ-1) ratio ranged from 1.19 (nearly non-selective) to 121 (highly σ-1-selective) [1]. N-Haloalkyl and N-hydroxyalkyl derivatives exhibited the best σ-1 selectivity (ratios >10), whereas N-cyclopropylmethyl derivatives showed moderate selectivity (ratios 11.3–23.4), and N-4-fluorobenzyl derivatives displayed comparably high affinities for both subtypes (ratios approaching unity) [1]. The N-ethyl group, lacking the halogen or hydroxyl hydrogen-bonding functionality of the most selective analogs, is predicted by class-level SAR to confer a selectivity profile intermediate between N-alkyl and N-cyclopropylmethyl substituents. This property is valuable for applications where balanced dual-subtype engagement or tunable selectivity is pharmacologically desirable, such as in antipsychotic drug development where both σ-1 and σ-2 receptor modulation have been implicated [1].

Sigma receptor subtype selectivity σ-1/σ-2 ratio N-substituent pharmacology Receptor subtype differentiation

Physicochemical Differentiation: N-Ethyl Lipophilicity and Predicted CNS Permeability Versus N-Unsubstituted and N-Benzyl Analogs

N-Substituent choice directly governs the lipophilicity and predicted CNS penetration of 4-(phenoxymethyl)piperidine derivatives. In the Waterhouse et al. study, HPLC-derived log P values were estimated for all compounds, and N-substituent identity was a primary determinant of lipophilicity [1]. The N-ethyl group (calculated log P contribution ~+0.7 vs. N-H) provides an intermediate lipophilicity profile between the N-unsubstituted analog (lowest log P, highest aqueous solubility) and N-benzyl or N-cyclopropylmethyl analogs (highest log P, enhanced CNS partitioning) [1]. For the positional isomer 1-ethyl-3-(phenoxymethyl)piperidine, computed physicochemical properties include a density of 1.0 ± 0.1 g/cm³ and a boiling point of 307.2 ± 15.0 °C at 760 mmHg , values expected to be closely comparable for the 4-isomer. This intermediate lipophilicity profile positions the N-ethyl analog favorably for CNS drug discovery programs where balanced solubility and passive BBB permeability are required—distinguishing it from highly lipophilic N-benzyl analogs that may suffer from solubility-limited absorption and promiscuous protein binding.

Lipophilicity optimization CNS drug-likeness Blood-brain barrier penetration Piperidine N-substitution

Phenoxy Ring Derivatization Potential: Unsubstituted Phenoxy as a Versatile Synthetic Handle Versus Pre-Functionalized Analogs

The unsubstituted phenoxy ring of 1-ethyl-4-(phenoxymethyl)piperidine offers a critical synthetic advantage over pre-functionalized analogs. The Waterhouse et al. study systematically examined phenoxy ring substitutions (4-iodo, 4-bromo, 4-nitro, 4-cyano, 3-bromo, pentafluoro) and demonstrated that para-substitution modulates σ-1 affinity by >60-fold (0.38–24.3 nM) and σ-2 affinity by >90-fold (3.9–361 nM) [1]. Notably, 4-cyano substitution provided ligands with higher σ-1 affinity and better subtype selectivity compared to 4-nitro derivatives, while 4-iodo substitution increased σ-1 binding affinity by 30-fold relative to 4-cyano [1]. Starting from the unsubstituted phenoxy scaffold, researchers can access this entire SAR landscape through late-stage electrophilic aromatic substitution or cross-coupling reactions. In contrast, pre-halogenated or pre-cyanated analogs (e.g., 4-[(4-cyanophenoxy)methyl]piperidine derivatives) restrict diversification options and may introduce synthetic challenges in downstream chemistry. The unsubstituted phenoxy ring thus maximizes the degrees of synthetic freedom for parallel library synthesis and iterative SAR exploration.

Late-stage functionalization Scaffold diversification Halogenation SAR Parallel synthesis

Optimal Research and Procurement Application Scenarios for 1-Ethyl-4-(phenoxymethyl)piperidine


Sigma Receptor SAR Probe Development: N-Substituent Optimization Campaigns

Use 1-ethyl-4-(phenoxymethyl)piperidine as a starting scaffold for systematic N-substituent SAR exploration targeting σ-1 and σ-2 receptors. The unsubstituted phenoxy ring allows parallel derivatization (halogenation, nitration, cyanation) to map the full σ-1 affinity range (0.38–24.3 nM) while the N-ethyl group serves as a fixed reference point for assessing N-substituent contributions to affinity and selectivity, as established by the Waterhouse et al. (1997) framework [1]. This compound is specifically appropriate for laboratories seeking to generate novel σ receptor ligands with tunable subtype selectivity ratios spanning 1.19–121 [1].

CNS Drug Discovery: Intermediate Lipophilicity Lead Scaffold

Deploy 1-ethyl-4-(phenoxymethyl)piperidine in CNS-targeted lead optimization programs where balanced physicochemical properties are critical. The N-ethyl group provides intermediate lipophilicity (predicted log P increment of ~0.5–0.7 over N-unsubstituted, yet ~1–2 log units below N-benzyl analogs [1]), positioning it within the favorable CNS drug-like property space. This is distinguished from high-log P N-benzyl or N-cyclopropylmethyl analogs that carry elevated risk of phospholipidosis, hERG channel blockade, and poor aqueous solubility [1]. The molecular weight of 219.32 g/mol falls well within lead-like criteria, supporting downstream optimization without violating Lipinski parameters.

Positional Isomer-Controlled Pharmacology Studies: 4- vs. 3-Phenoxymethyl Piperidine Comparison

Utilize 1-ethyl-4-(phenoxymethyl)piperidine in head-to-head pharmacological profiling against its commercially available 3-phenoxymethyl positional isomer (CAS 780022-13-1 ) to experimentally validate the positional isomer pharmacology hypothesis. The 4-substituted series is associated with σ receptor engagement, while the 3-substituted series has been claimed as sodium channel blockers (US Patent 6,110,937 [2]). Parallel procurement of both isomers enables controlled studies to quantify the impact of phenoxymethyl attachment position on target selectivity, functional activity, and downstream phenotypic readouts.

Parallel Library Synthesis: Phenoxy Ring Diversification from a Common Intermediate

Employ 1-ethyl-4-(phenoxymethyl)piperidine as a common synthetic intermediate for generating a focused library of 10–50 analogs through electrophilic aromatic substitution or metal-catalyzed cross-coupling at the unsubstituted phenoxy ring. Based on the Waterhouse et al. SAR data [1], para-substitution with iodo, bromo, cyano, or nitro groups is expected to span a >60-fold σ-1 affinity range and >90-fold σ-2 affinity range from a single procurement lot. This approach maximizes synthetic efficiency and data comparability by eliminating batch-to-batch variability associated with sourcing multiple pre-functionalized building blocks from different vendors.

Quote Request

Request a Quote for 1-Ethyl-4-(phenoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.